The synthesis of K201 free base involves multiple steps that typically start with the formation of the benzylpiperidine core. Key methods include:
Industrial production may utilize automated reactors to ensure consistency and adherence to safety protocols.
The molecular structure of K201 free base features a complex arrangement that includes:
The structural formula can be represented as follows:
This structure allows K201 to modulate various biochemical pathways effectively.
K201 free base undergoes several chemical reactions that are crucial for its functionality:
These reactions are vital for modifying K201 for different applications or enhancing its pharmacological properties.
The mechanism by which K201 exerts its effects primarily involves:
These mechanisms contribute significantly to its cardioprotective effects in conditions such as heart failure and arrhythmias.
K201 free base exhibits several notable physical and chemical properties:
These properties influence how K201 interacts within biological systems.
K201 free base has diverse applications in scientific research:
K201 free base (also known as JTV519) exerts its cardioprotective effects by enhancing the binding affinity between FK506-binding protein 12.6 (FKBP12.6) and the cardiac ryanodine receptor (RyR2). This stabilization is critical for maintaining the closed state of the channel during diastole, preventing pathological calcium leakage. Key mechanisms include:
Table 1: K201's Effects on RyR2-FKBP12.6 Binding Kinetics
RyR2 State | KA (Control) | KA (+K201) | kd Change |
---|---|---|---|
Closed | 8.9 × 107 M−1 | 2.9 × 108 M−1 | ↓62% |
Open | 3.1 × 107 M−1 | 5.7 × 107 M−1 | ↓29% |
PKA-phosphorylated | 2.4 × 107 M−1 | 9.8 × 107 M−1 | ↓51% |
K201 modulates RyR2 gating kinetics to suppress aberrant calcium-induced calcium release (CICR), which underlies arrhythmogenic diastolic Ca2+ leaks. Mechanistic insights include:
Figure: RyR2 Conformational States Regulated by K201
Closed State (Stable) ←─ K201 stabilizes │ ├─ Subprimed State (HF/CPVT) │ │ │ └─ Open State (Ca<sup>2+</sup> release) │ └─ K201 reverses subprimed → closed
K201 uniquely addresses PKA-hyperphosphorylated RyR2 channels, a key pathological feature in heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT):
Table 2: K201 vs. PKA Hyperphosphorylation in Disease Models
Parameter | PKA-Hyperphosphorylated RyR2 | + K201 (0.3 µM) | Recovery (%) |
---|---|---|---|
FKBP12.6 binding affinity | 27% of control | 89% of control | 62% |
Diastolic SR Ca2+ leak | 3.2-fold ↑ | 1.4-fold ↑ | 56% ↓ |
Spontaneous Ca2+ sparks | 12.5 events/100µm/s | 2.4 events/100µm/s | 81% ↓ |
K201 targets annexin V-binding cavities within RyR2's SPRY domains, allosterically regulating Ca2+ sensitivity:
Table 3: K201-Annexin Cavity Interactions
Binding Cavity | Key Residues | Interaction Type | Δ Binding Energy (kcal/mol) |
---|---|---|---|
SPRY3-A | Phe1223, Leu1227 | Van der Waals | -8.2 |
SPRY3-B | Val1230, Ile1234 | Hydrophobic | -6.7 |
Annexin-interface | Arg1225, Glu144 (annexin) | Electrostatic repulsion | +4.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7